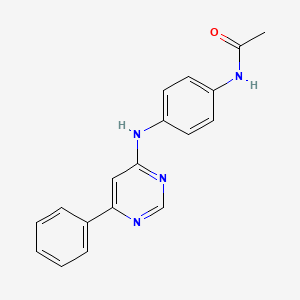

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide

Description

Propriétés

IUPAC Name |

N-[4-[(6-phenylpyrimidin-4-yl)amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O/c1-13(23)21-15-7-9-16(10-8-15)22-18-11-17(19-12-20-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNEAVCFGHXYVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the phenylpyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the amino group: The phenylpyrimidine core is then reacted with an amine to introduce the amino group.

Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts .

Analyse Des Réactions Chimiques

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Scientific Research Applications

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide has been investigated for various applications:

-

Pharmaceutical Development :

- The compound is being studied for its potential as an anti-cancer agent. Research indicates that it may exert cytotoxic effects against various cancer cell lines, suggesting its role in tumor growth inhibition .

- Its mechanism involves interference with specific signaling pathways that regulate cell proliferation and survival.

-

Neuropharmacology :

- Given its target, beta-secretase 1, the compound may have implications in treating neurodegenerative diseases like Alzheimer's. By inhibiting this enzyme, it could reduce the formation of amyloid plaques, which are characteristic of the disease.

-

Anti-inflammatory Applications :

- Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in inflammatory conditions.

| Activity Type | Observations |

|---|---|

| Anti-cancer | Cytotoxic effects on cancer cell lines |

| Neuroprotective | Potential inhibition of beta-secretase 1 |

| Anti-inflammatory | Reduced cytokine production |

Table 2: Case Studies Overview

| Study Focus | Findings |

|---|---|

| Tumor Growth Inhibition | Significant reduction in tumor size in xenograft models |

| Safety Assessment | Favorable safety profile at therapeutic doses |

| Cytotoxicity Against Cancer Cells | Effective against multiple cancer cell lines |

Case Studies

-

Tumor Growth Inhibition :

- In vivo experiments demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as a chemotherapeutic agent.

-

Safety and Toxicity Assessment :

- Toxicological evaluations showed that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

-

Neuroprotective Effects :

- Studies assessing the compound's effect on neuronal cells revealed promising results in reducing oxidative stress and apoptosis, suggesting a neuroprotective role that warrants further investigation.

Mécanisme D'action

The mechanism of action of N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its antitumor activity .

Comparaison Avec Des Composés Similaires

Structural Analogues in Bis-Pyrimidine Acetamides ()

Compounds 12–17 from bis-pyrimidine acetamide research share core similarities but differ in substituents:

- Core Structure : All feature bis-pyrimidine cores linked via a 1,4-phenylene bridge, whereas the target compound has a single pyrimidine ring.

- Substituent Variations :

- Compound 12 : Contains 4-nitrophenyl and 2-fluoroaniline groups.

- Compound 13 : Substituted with 4-chloro-2-nitroaniline.

- Compounds 14–17 : Vary in aryl groups (e.g., 2,6-dimethylphenyl, 4-bromophenyl).

Key Differences :

Thieno[3,2-d]pyrimidinyl Derivatives ()

Compounds such as 4a (N-(3-trifluoromethylphenyl)acetamide-thienopyrimidine) and analogs feature:

- Core Heterocycle: Thieno[3,2-d]pyrimidine instead of pyrimidine.

- Substituents : Ethynylphenyl or trifluoromethyl groups.

Key Differences :

Paracetamol-Related Derivatives (–4)

- N-(4-Hydroxyphenyl)acetamide (Paracetamol) : A structurally simplified analog lacking the pyrimidine ring. Its widespread use as an analgesic highlights the critical role of the hydroxyl group in bioactivity, absent in the target compound.

- N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide: An impurity in paracetamol synthesis, featuring an additional anilino group. This compound’s use in lithographic plates underscores how minor structural changes (e.g., hydroxyl vs. pyrimidinylamino groups) drastically alter application .

Sulfonamide and Isoxazole Derivatives ()

- N-[4-[[(5-Methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide (): Features an isoxazole ring, which may enhance metabolic stability compared to pyrimidine.

Key Differences :

Carbamimidoyl Derivatives ()

N-[4-(N-Hydroxycarbamimidoyl)phenyl]acetamide contains a hydroxyimino functional group, enabling chelation with metal ions. This property is absent in the target compound, limiting its utility in catalytic or metallopharmaceutical contexts .

Comparative Data Table

Activité Biologique

N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and structure-activity relationships (SAR), highlighting its role as a reverse transcriptase inhibitor and other pharmacological properties.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, typically starting from readily available precursors. The general procedure includes:

- Formation of the pyrimidine ring : The initial step often involves the condensation of appropriate aryl amines with suitable carbonyl compounds to form pyrimidine derivatives.

- Acetamide formation : The resulting pyrimidine is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functional group.

The synthetic route is crucial as it influences the biological activity of the final compound.

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit significant reverse transcriptase (RT) inhibitory activity. In a study comparing various synthesized compounds, several derivatives showed comparable or superior activity to the standard drug rilpivirine, with inhibition percentages ranging from 90% to over 92% against RT .

Table 1: Inhibition Activity of Synthesized Compounds

| Compound | % RT Inhibition | Comparison with Rilpivirine |

|---|---|---|

| 4a | 90.90% | Comparable |

| 4b | 89.88% | Comparable |

| 4f | 90.34% | Comparable |

| 4j | 92.20% | Superior |

| Rilpivirine | 99.92% | Standard |

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the phenyl and pyrimidine rings significantly enhance biological activity. For instance, halogen substitutions (–F, –Br, –Cl) at certain positions have been shown to improve RT inhibitory effects .

Additional Biological Properties

Beyond antiviral activity, compounds in this class have also been evaluated for other pharmacological effects:

- Anticonvulsant Activity : Similar acetamides have been shown to possess anticonvulsant properties in animal models, indicating a broader therapeutic potential .

- Anti-inflammatory Effects : Pyrimidine derivatives often exhibit anti-inflammatory activities due to their ability to inhibit cyclooxygenase enzymes, which are pivotal in inflammation pathways .

Study on Antiviral Efficacy

A detailed investigation into the antiviral efficacy of this compound derivatives revealed that specific structural modifications led to enhanced binding affinity at the active site of the RT enzyme. Docking studies indicated that certain compounds formed stable interactions through hydrogen bonding and hydrophobic interactions with key amino acids in the enzyme .

Evaluation of Anticonvulsant Activity

In another study focusing on related acetamides, various derivatives were tested for their anticonvulsant properties using established animal models. The results indicated that lipophilicity played a significant role in determining the efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(4-((6-phenylpyrimidin-4-yl)amino)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Multi-step organic synthesis typically involves coupling reactions between pyrimidine and phenylacetamide precursors. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres .

- Amination : Catalytic Pd-mediated Buchwald-Hartwig coupling for introducing the phenylpyrimidine moiety .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) must be tailored to minimize side products. For example, DMF or THF at 60–80°C improves yields . Purity is confirmed via HPLC (>95%) and NMR .

Q. How can structural integrity and purity of the compound be confirmed?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and acetamide carbonyl resonance (δ ~168–170 ppm) .

- Mass spectrometry (HRMS) : Exact mass matching within 5 ppm error .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Case study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 15 μM in kinase inhibition assays) may arise from:

- Assay conditions : Differences in ATP concentrations or buffer pH alter binding kinetics .

- Compound stability : Degradation under high humidity or light exposure reduces potency. Stability studies via LC-MS under stressed conditions (40°C/75% RH) are critical .

- Resolution : Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate batch-to-batch consistency .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Key findings :

- Pyrimidine ring : Fluorination at C2 increases metabolic stability but reduces solubility .

- Acetamide substituents : Bulky groups (e.g., trifluoromethyl) enhance target affinity but may induce off-target effects .

- Methodology :

- Computational docking : AutoDock Vina predicts binding poses with kinase active sites .

- In vitro profiling : Compare analogs in cytotoxicity (MTT assay) and ADME (Caco-2 permeability) .

Q. What mechanisms explain its dual activity as both an enzyme inhibitor and receptor antagonist?

- Hypothesis : The compound’s bifunctional structure allows:

- Kinase inhibition : Pyrimidine nitrogen interacts with catalytic lysine residues (e.g., EGFR-TK) .

- GPCR antagonism : Phenylacetamide moiety binds to allosteric sites (e.g., adenosine A2A receptor) .

- Validation : Competitive binding assays (SPR) and mutagenesis studies (e.g., Ala-scanning) isolate interaction hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.